3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea
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Overview
Description
3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea is a complex organic compound that features a combination of furan, indole, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Key steps include:
Preparation of the furan moiety: This can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the indole moiety: Indole derivatives are often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Formation of the thiourea linkage: This involves the reaction of isothiocyanates with amines under mild conditions to form the thiourea bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The furan and indole moieties can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides and indole oxides, while reduction may produce more saturated thiourea derivatives .
Scientific Research Applications
3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The indole moiety, for example, is known to interact with various biological receptors, potentially modulating their activity. The thiourea linkage may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-ylmethyl)-1-phenylthiourea
- 3-(2-methyl-1H-indol-3-yl)-1-phenylthiourea
- 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-phenylthiourea
Uniqueness
What sets 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea apart is its combination of furan, indole, and thiourea moieties in a single molecule.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S/c1-19-23(24-17-21(30-2)10-11-25(24)28-19)13-15-29(18-22-9-6-16-31-22)26(32)27-14-12-20-7-4-3-5-8-20/h3-11,16-17,28H,12-15,18H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVIAOHQHQBNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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